4-Amino vs. 4-Methyl Substitution: Differential Antimycobacterial Activity in the 3-Benzylsulfanyl Triazole Series
In the only comprehensive SAR study of 3-benzylsulfanyl-1,2,4-triazoles (Klimešová et al., 2004), compounds carrying a 4-methyl substituent on the triazole ring were directly compared with those bearing an unsubstituted NH at position 4. The 4-unsubstituted/4-methyl series exhibited MIC values falling into a range of 32 to >1000 µmol/L against M. tuberculosis, M. avium, and M. kansasii [1]. The title compound replaces the 4-methyl (or 4-H) with a 4-amino group, a modification that the You et al. (2016) study on 3-alkylsulfanyl-4-amino-1,2,4-triazoles demonstrated can shift biological profile entirely—yielding antiproliferative rather than primarily antimycobacterial activity with IC₅₀ values as low as 0.37 µM against HCT116 cells for the most optimized analog [2]. Although direct MIC data for the title compound are not published, the 4-amino motif represents a documented functional switch point that distinguishes the compound from all literature-characterized 4-methyl/4-H benzylsulfanyl triazoles [1] [2].
| Evidence Dimension | Substituent at triazole N-4 position and associated biological activity profile |
|---|---|
| Target Compound Data | 4-NH₂ group (no published MIC or IC₅₀ for this exact compound) |
| Comparator Or Baseline | 4-CH₃ series (Klimešová 2004): MIC 32–>1000 µmol/L (M. tuberculosis, M. avium, M. kansasii); 4-NH₂ series (You 2016, compound 8d): IC₅₀ 0.37 µM (HCT116), 2.94 µM (Hela), 31.31 µM (PC-3) |
| Quantified Difference | Qualitative switch from antimycobacterial to antiproliferative profile upon introduction of 4-NH₂; precise quantitative difference for the title compound remains unmeasured |
| Conditions | Klimešová 2004: in vitro broth microdilution against M. tuberculosis, M. avium, and M. kansasii clinical isolates. You 2016: MTT assay against HepG2, HCT116, PC-3, and Hela cell lines; normal HEK-293 counter-screen. |
Why This Matters
For procurement decisions, the 4-amino group is the single key structural discriminant between this compound and the well-characterized 4-methyl benzylsulfanyl triazoles; users seeking antimycobacterial leads should not assume the title compound will reproduce the MIC range reported in Klimešová (2004), while users screening for anticancer activity should reference the 4-amino triazole SAR documented by You et al. (2016).
- [1] Klimešová, V.; Zahajská, L.; Waisser, K.; Kaustová, J.; Möllmann, U. Synthesis and Antimycobacterial Activity of 1,2,4-Triazole 3-Benzylsulfanyl Derivatives. Il Farmaco 2004, 59 (4), 279–288. DOI: 10.1016/j.farmac.2004.01.006. View Source
- [2] You, W.-W.; et al. Design, Synthesis and Biological Evaluation of Novel 3-Alkylsulfanyl-4-amino-1,2,4-triazole Derivatives. Bioorg. Med. Chem. Lett. 2016, 26 (15), 3679–3683. DOI: 10.1016/j.bmcl.2016.05.090. View Source
